- Design and synthesis of novel N-sulfonyl-2-indole carboxamides as potent PPAR-γ binding agents with potential application to the treatment of osteoporosis, Bioorganic & Medicinal Chemistry Letters, 2006, 16(21), 5659-5663
Cas no 91348-45-7 (3-Bromoindole-2-carboxylic acid ethyl ester)
91348-45-7 structure
Product Name:3-Bromoindole-2-carboxylic acid ethyl ester
CAS-nummer:91348-45-7
MF:C11H10BrNO2
MW:268.106602191925
MDL:MFCD02071793
CID:61499
PubChem ID:160871171
Update Time:2024-10-26
3-Bromoindole-2-carboxylic acid ethyl ester Chemische en fysische eigenschappen
Naam en identificatie
-
- Ethyl 3-bromoindole-2-carboxylate
- 3-BROMOINDOLE-2-CARBOXYLIC ACID ETHYL ESTER
- ethyl 3-bromo-1H-indole-2-carboxylate
- 1H-INDOLE-2-CARBOXYLIC ACID, 3-BROMOETHYL ESTER
- 1H-INDOLE-2-CARBOXYLICACID, 3-BROMO-, ETHYL ESTER
- 1H-INDOLE-2-CARBOXYLICACID-3-BROMOETHYLESTER
- 3-(T-BUTYLDIMETHYLSILOXY)IODOBENZENE
- 3-Bromo-1H-indole-2-carboxylic acid Ethyl Ester
- 3-BROMO-2-INDOLECARBOXYLIC ACID ETHYL ESTER
- 3-BROMOINDOLE-
- ETHYL-3-BROMO-1H-INDOLE-2-CARBOXYLATE
- 1H-Indole-2-carboxylic acid, 3-bromo-, ethyl ester
- 3-Br-Ica-Oet
- ETHYL 3-BROMOINDOL-2-CARBOXYLATE
- PubChem2247
- PubChem7204
- KSC495C3L
- DRJWEOYWZOGNQU-UHFFFAOYSA-N
- BCP11446
- STK893364
- Ethyl 3-bromo-1H-indole-2-carboxylate (ACI)
- Indole-2-carboxylic acid, 3-bromo-, ethyl ester (6CI, 7CI)
- 3-Bromo-2-carbethoxyindole
- MFCD02071793
- 3-bromo-1H-indole carboxylic acid ethyl ester
- CS-W002873
- DTXSID60405810
- AC-1736
- DB-022385
- AO-192/13960017
- BBL020674
- AKOS001476188
- AB-0012
- 3-bromo-1H-indolecarboxylic acid ethyl ester
- E0927
- SY006244
- 91348-45-7
- SCHEMBL43369
- 3-Bromoindole-2-carboxylic acid ethyl ester
-
- MDL: MFCD02071793
- Inchi: 1S/C11H10BrNO2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h3-6,13H,2H2,1H3
- InChI-sleutel: DRJWEOYWZOGNQU-UHFFFAOYSA-N
- LACHT: O=C(C1=C(Br)C2C(=CC=CC=2)N1)OCC
Berekende eigenschappen
- Exacte massa: 266.98900
- Monoisotopische massa: 266.989
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 3
- Complexiteit: 247
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.3
- Topologisch pooloppervlak: 42.1
Experimentele eigenschappen
- Kleur/vorm: No data available
- Dichtheid: 1.554
- Smeltpunt: 149.0 to 153.0 deg-C
- Kookpunt: 387.9°C at 760 mmHg
- Vlampunt: 188.4℃
- Brekindex: 1.646
- PSA: 42.09000
- LogboekP: 3.10710
3-Bromoindole-2-carboxylic acid ethyl ester Beveiligingsinformatie
-
Symbool:
- Prompt:警告
- Signaalwoord:Warning
- Gevaarverklaring: H315-H319
- Waarschuwingsverklaring: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
-
Identificatie van gevaarlijk materiaal:
- Gevaarklasse:IRRITANT
- Opslagvoorwaarde:Inert atmosphere,2-8°C
3-Bromoindole-2-carboxylic acid ethyl ester Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM103269-25g |
Ethyl 3-bromo-1H-indole-2-carboxylate |
91348-45-7 | 95%+ | 25g |
$199 | 2021-08-06 | |
| Ambeed | A261806-250mg |
Ethyl 3-bromo-1H-indole-2-carboxylate |
91348-45-7 | 97% | 250mg |
$12.0 | 2025-04-15 | |
| Ambeed | A261806-1g |
Ethyl 3-bromo-1H-indole-2-carboxylate |
91348-45-7 | 97% | 1g |
$17.0 | 2025-04-15 | |
| Ambeed | A261806-5g |
Ethyl 3-bromo-1H-indole-2-carboxylate |
91348-45-7 | 97% | 5g |
$28.0 | 2025-04-15 | |
| Ambeed | A261806-10g |
Ethyl 3-bromo-1H-indole-2-carboxylate |
91348-45-7 | 97% | 10g |
$50.0 | 2025-04-15 | |
| Ambeed | A261806-25g |
Ethyl 3-bromo-1H-indole-2-carboxylate |
91348-45-7 | 97% | 25g |
$123.0 | 2025-04-15 | |
| Ambeed | A261806-100g |
Ethyl 3-bromo-1H-indole-2-carboxylate |
91348-45-7 | 97% | 100g |
$491.0 | 2025-04-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-ME702-200mg |
Ethyl3-bromo-1H-indole-2-carboxylate |
91348-45-7 | 98% | 200mg |
¥56.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-ME702-5g |
Ethyl3-bromo-1H-indole-2-carboxylate |
91348-45-7 | 98% | 5g |
¥411.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-ME702-1g |
Ethyl3-bromo-1H-indole-2-carboxylate |
91348-45-7 | 98% | 1g |
¥121.0 | 2022-05-30 |
3-Bromoindole-2-carboxylic acid ethyl ester Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
Referentie
- Design and synthesis of dual inhibitors of HIV reverse transcriptase and integrase: Introducing a diketoacid functionality into delavirdine, Bioorganic & Medicinal Chemistry, 2008, 16(7), 3587-3595
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 2 h, rt
1.2 Solvents: Water ; 0 °C
1.2 Solvents: Water ; 0 °C
Referentie
- Nucleophilic reactions in the indole series: displacement of bromine under phase transfer catalysis, Tetrahedron, 2008, 64(51), 11625-11631
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: Lithium bromide , 1-Butanaminium, N,N,N-tributyl-, salt with peroxydisulfuric acid ([(HO)SO2]2O2) … Solvents: Acetonitrile ; 8 h, 25 °C
Referentie
- Practical and regioselective brominations of aromatic compounds using tetrabutylammonium peroxydisulfate, Tetrahedron Letters, 2004, 45(25), 4887-4890
Productiemethode 5
Reactievoorwaarden
1.1 Reagents: Potassium bromide , N-Chloro-N-fluorobenzenesulfonamide Solvents: Acetonitrile ; 10 min, rt
1.2 rt
1.2 rt
Referentie
- A quick, mild and efficient bromination using a CFBSA/KBr system, RSC Advances, 2016, 6(93), 90031-90034
Productiemethode 6
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; overnight, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 7
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 7
Referentie
- New N-pyridinyl(methyl)-indole-2- and 3-(Alkyl)carboxamides and Derivatives Acting as Systemic and Topical Inflammation Inhibitors, Journal of Enzyme Inhibition and Medicinal Chemistry, 2002, 17(6), 415-424
Productiemethode 7
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 12 h, rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referentie
- Indolyl linked meta-substituted benzylidene-based novel PPAR ligands: synthetic and docking studies, Medicinal Chemistry Research, 2015, 24(4), 1396-1407
Productiemethode 8
Reactievoorwaarden
Referentie
- Indolyl Linked Meta-Substituted Benzylidenes as Novel Ligands: Synthesis, Biological Evaluation, and Molecular Docking Studies, Journal of Heterocyclic Chemistry, 2019, 56(5), 1542-1552
Productiemethode 9
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 2 h, rt
Referentie
- Substituted indoles as selective protease activated receptor 4 (PAR-4) antagonists: Discovery and SAR of ML354, Bioorganic & Medicinal Chemistry Letters, 2014, 24(19), 4708-4713
Productiemethode 10
Reactievoorwaarden
1.1 Reagents: Dimethyl sulfoxide , Hydrogen bromide Solvents: Ethyl acetate , Water ; 60 °C; 0.5 h, 60 °C
Referentie
- Efficient and Practical Oxidative Bromination and Iodination of Arenes and Heteroarenes with DMSO and Hydrogen Halide: A Mild Protocol for Late-Stage Functionalization, Organic Letters, 2015, 17(12), 2886-2889
Productiemethode 11
Reactievoorwaarden
1.1 Reagents: Potassium bromide , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetonitrile ; 72 h, rt
Referentie
- Green Halogenation of Indoles with Oxone-Halide, Journal of Organic Chemistry, 2023, 88(16), 11497-11503
Productiemethode 12
Reactievoorwaarden
1.1 Reagents: Lithium bromide , 1-Butanaminium, N,N,N-tributyl-, salt with peroxydisulfuric acid ([(HO)SO2]2O2) … Solvents: Acetonitrile ; 8 h, 25 °C
Referentie
- Practical and Regioselective Halogenations of Aromatic Compounds Using Tetrabutylammonium Peroxydisulfate, Phosphorus, 2005, 180(5-6), 1235-1240
Productiemethode 13
Reactievoorwaarden
1.1 Reagents: Trifluoroacetic acid , Tetrabutylammonium bromide Solvents: Acetonitrile ; 2 h, rt
Referentie
- Electrochemical Direct C-H Halogenation of N-Heteroarenes and Naphthols, European Journal of Organic Chemistry, 2023, 26(35),
Productiemethode 14
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Catalysts: Dabco Solvents: Dichloromethane ; rt
Referentie
- DABCO as a practical catalyst for aromatic halogenation with N-halosuccinimides, RSC Advances, 2022, 12(12), 7115-7119
Productiemethode 15
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide , Oxygen Catalysts: Ammonium persulfate , Erythrosine Solvents: Acetonitrile ; 10 min, 20 °C
Referentie
- Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide, ACS Omega, 2018, 3(10), 12868-12877
Productiemethode 16
Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Catalysts: N-Methoxy-1-butanesulfonamide Solvents: Heptane ; 17 h, 25 °C
1.2 Reagents: Sodium sulfite Solvents: Water ; 25 °C
1.2 Reagents: Sodium sulfite Solvents: Water ; 25 °C
Referentie
- Cooperativity within the catalyst: alkoxyamide as a catalyst for bromocyclization and bromination of (hetero)aromatics, Chemical Communications (Cambridge, 2020, 56(77), 11501-11504
Productiemethode 17
Reactievoorwaarden
1.1 Reagents: Acetic acid , Sodium bromide , Hydrogen peroxide Catalysts: Sodium tungsten oxide (Na2WO4) Solvents: Ethanol , Water ; 16 h, 30 °C
Referentie
- Tungstate-Catalyzed Biomimetic Oxidative Halogenation of (Hetero)Arene under Mild Condition, iScience, 2020, 23(5),
Productiemethode 18
Reactievoorwaarden
Referentie
- Synthesis and biological evaluation of tetrahydro[1,4]diazepino[1,2-a]indol-1-ones as cyclin-dependent kinase inhibitors, European Journal of Medicinal Chemistry, 2014, 83, 617-629
Productiemethode 19
Reactievoorwaarden
Referentie
- Novel indolyl linked para-substituted benzylidene-based phenyl containing thiazolidienediones and their analogs as α-glucosidase inhibitors: synthesis, in vitro, and molecular docking studies, Medicinal Chemistry Research, 2018, 27(3), 903-914
Productiemethode 20
Reactievoorwaarden
Referentie
- 3-(2-Carboxyindol-3-yl)propionic acid-based antagonists of the NMDA (N-methyl-D-aspartic acid) receptor associated glycine binding site, Journal of Medicinal Chemistry, 1992, 35(10), 1791-9
3-Bromoindole-2-carboxylic acid ethyl ester Raw materials
3-Bromoindole-2-carboxylic acid ethyl ester Preparation Products
3-Bromoindole-2-carboxylic acid ethyl ester Leveranciers
Amadis Chemical Company Limited
Goudlid
(CAS:91348-45-7)3-Bromoindole-2-carboxylic acid ethyl ester
Ordernummer:A22156
Voorraadstatus:in Stock
Hoeveelheid:100g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 04:12
Prijs ($):402.0
E-mail:sales@amadischem.com
3-Bromoindole-2-carboxylic acid ethyl ester Gerelateerde literatuur
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:91348-45-7)3-Bromoindole-2-carboxylic acid ethyl ester
Zuiverheid:99%
Hoeveelheid:100g
Prijs ($):402.0